
Benzene;1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;1,4-dioxane is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic ether 1,4-dioxane. Benzene is a well-known organic chemical compound with the formula C₆H₆, characterized by its ring structure and aromatic properties. 1,4-Dioxane, on the other hand, is a six-membered ring containing two oxygen atoms at positions 1 and 4, with the formula C₄H₈O₂. This compound is often used as a solvent and stabilizer in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxane can be synthesized through several methods. One common method involves the dehydration of diethylene glycol, which is the dominant commercial route. Other methods include the dehydrohalogenation of 2-chloro-2’-hydroxyethyl ether and the reaction of ethylene glycol with 1,2-dibromoethane .
Industrial Production Methods
The industrial production of 1,4-dioxane typically involves the dehydration of diethylene glycol under acidic conditions. This process is efficient and widely used due to the availability and low cost of diethylene glycol .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .
Common Reagents and Conditions
Oxidation: 1,4-Dioxane can be oxidized to form peroxides, which further decompose to yield dioxanone and water.
Major Products
The major products formed from these reactions include dioxanone, 2-chloroethyl benzoate, and 2-chloroethyl acetate .
Applications De Recherche Scientifique
1,4-Dioxane is used extensively in scientific research due to its solvent properties. It is employed in:
Chemistry: As a solvent for various organic reactions and extractions.
Biology: In the preparation of biological samples for analysis.
Medicine: As a stabilizer for pharmaceuticals and in the synthesis of certain drugs.
Industry: Used in the manufacture of adhesives, sealants, and other industrial products.
Mécanisme D'action
1,4-Dioxane exerts its effects primarily through its metabolism in the liver. The enzyme CYP2E1 plays a crucial role in the metabolism of 1,4-dioxane, converting it to β-hydroxyethoxyacetic acid. This process involves oxidative stress and can lead to liver toxicity at high doses . The compound’s interaction with molecular targets such as tumor necrosis factor ligand superfamily member 13B and epsin-1 also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
1,4-Dioxane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its higher boiling point and greater stability as a solvent. Similar compounds include:
Diethyl Ether: Commonly used as a solvent and anesthetic.
Tetrahydrofuran: Used as a solvent in polymer chemistry and as a precursor to other chemicals.
Conclusion
Benzene;1,4-dioxane is a versatile compound with significant applications in various fields. Its unique properties as a solvent and its role in scientific research make it an important chemical in both industrial and laboratory settings.
Propriétés
Numéro CAS |
37063-16-4 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
benzene;1,4-dioxane |
InChI |
InChI=1S/2C6H6.C4H8O2/c2*1-2-4-6-5-3-1;1-2-6-4-3-5-1/h2*1-6H;1-4H2 |
Clé InChI |
MLHHRIZEXBFNBH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCO1.C1=CC=CC=C1.C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)

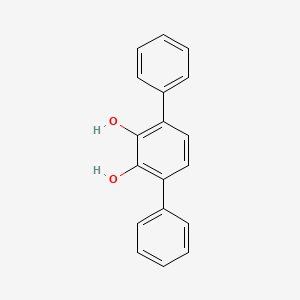
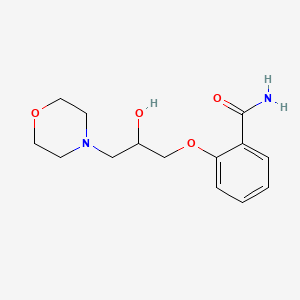
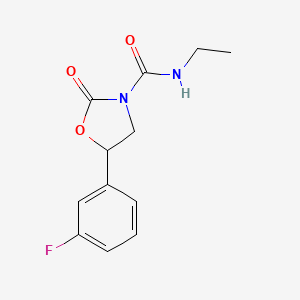
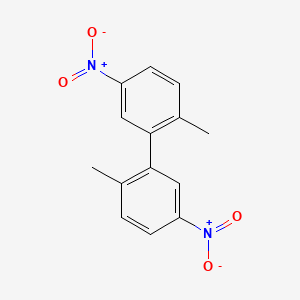
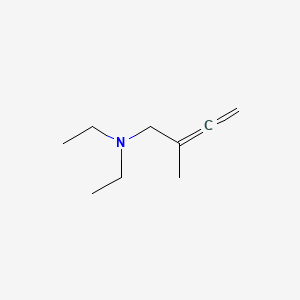
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
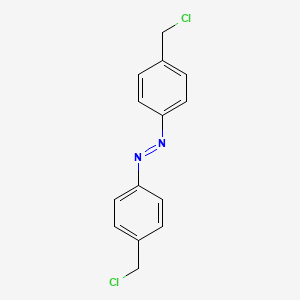
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
